

A Comparative Toxicological Profile of Acequinocyl and Its Primary Metabolites

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Compound of Interest

Compound Name: ACEQUINOCYL-HYDROXY

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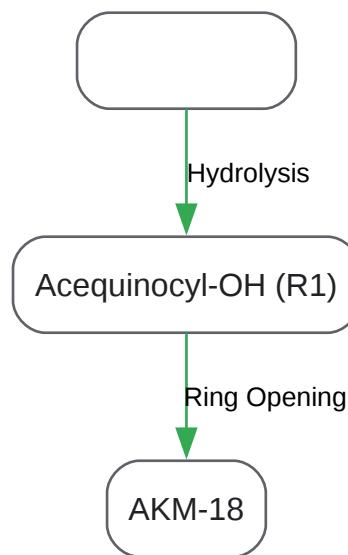
This guide provides a comprehensive comparison of the toxicity of the miticide acequinocyl and its principal metabolites, acequinocyl-OH (also known as R1) and AKM-18. The information presented is collated from regulatory assessments and scientific literature to support informed decision-making in research and development.

Executive Summary

Acequinocyl, a quinoline-based miticide, undergoes metabolic transformation into its primary metabolites, acequinocyl-OH and AKM-18. Toxicological evaluations by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have concluded that these metabolites exhibit a toxicological profile similar to the parent compound.^{[1][2]} Both acequinocyl-OH and AKM-18 are considered unlikely to be genotoxic.^{[1][2]} The primary mechanism of toxic action for acequinocyl and its active metabolite, acequinocyl-OH, is the inhibition of mitochondrial respiration at Complex III of the electron transport chain.^[3]

Metabolism of Acequinocyl

Acequinocyl is metabolized in rats primarily through hydrolysis of the acetate ester to form acequinocyl-OH (R1).^{[1][2]} Further degradation involves the opening of the naphthalenedione ring to yield AKM-18.^{[1][2]}



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Metabolic pathway of acequinocyl.

Comparative Toxicity Data

While regulatory agencies have concluded that the metabolites have toxicity similar to the parent compound, specific quantitative toxicity data for acequinocyl-OH and AKM-18 are not readily available in the public domain. The following tables summarize the toxicological data for acequinocyl.

Acute Toxicity of Acequinocyl

Species	Route	Value	Units	Reference
Rat	Oral	> 5000	mg/kg	[4]
Rat	Dermal	> 2000	mg/kg	[4]
Rat	Inhalation	> 0.84	mg/L	[5]

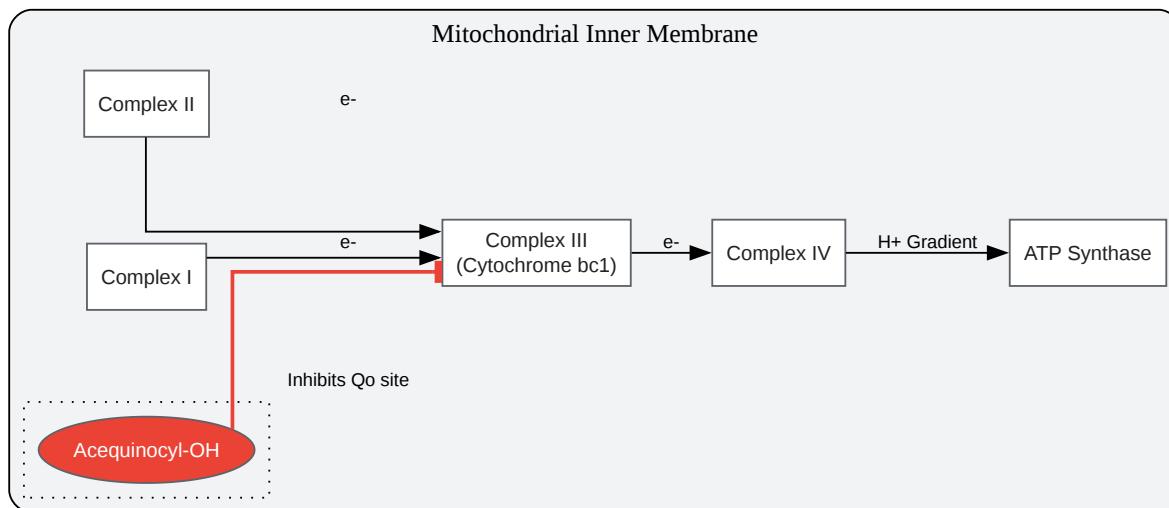
Chronic Toxicity and Developmental/Reproductive Effects of Acequinocyl

Study Type	Species	NOAEL	LOAEL	Units	Key Findings	Reference
2-Year Chronic/On cogenicity	Rat	9.02 (male) 11.6 (female)	36.4 (male) 46.3 (female)	mg/kg/day	Corneal abnormalities and eye hypertrophy at higher doses.	[5]
2-Generation Reproduction	Rat	7.3 (offspring)	58.9 (offspring)	mg/kg/day	Hemorrhagic effects, swollen body parts, protruding eyes, and increased mortality in offspring at the LOAEL.	[4]
Developmental	Rabbit	-	-	mg/kg/day	Internal hemorrhages observed.	[4]
28-Day Dermal	Rat	200	1000	mg/kg/day	Increased clotting factor times at the LOAEL.	[4]

Mechanism of Action: Mitochondrial Inhibition

The primary mode of action for acequinocyl's acaricidal and toxic effects is the inhibition of the mitochondrial electron transport chain. The deacetylated metabolite, acequinocyl-OH, is a

potent inhibitor of Complex III (cytochrome bc1 complex) at the Qo site.^[3] This inhibition disrupts cellular respiration and ATP synthesis.



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Inhibition of Complex III by acequinocyl-OH.

Experimental Protocols

The toxicological data for acequinocyl and its metabolites have been generated following internationally accepted testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These studies are conducted under Good Laboratory Practice (GLP) standards.

Acute Oral Toxicity (Based on OECD Guideline 420)

- Test Species: Typically albino rats.
- Administration: A single dose of the test substance is administered by oral gavage.

- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

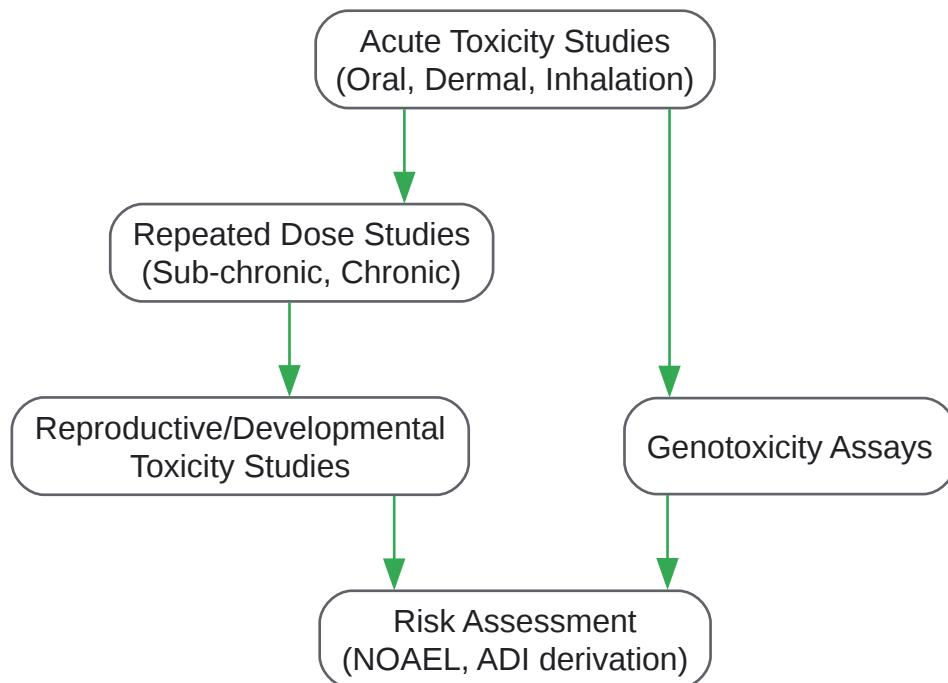
Repeated Dose Toxicity Studies (e.g., 28-day or 90-day, based on OECD Guidelines 407 and 408)

- Test Species: Commonly rats.
- Administration: The test substance is administered daily in the diet or by gavage for the specified duration.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements, and hematological and clinical biochemistry analyses at the end of the study.
- Pathology: Gross necropsy and histopathological examination of organs and tissues.
- Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Developmental and Reproductive Toxicity Studies (Based on OECD Guidelines 414 and 416)

- Test Species: Rats and/or rabbits for developmental toxicity; rats for reproductive toxicity.
- Administration: The test substance is administered to parental animals before and during mating, throughout gestation, and, for reproductive studies, through the weaning of the offspring.
- Evaluations: Assessment of reproductive performance of the parental generation and the viability, growth, and development of the offspring.
- Endpoints: Identification of any adverse effects on reproduction, fetal development, and offspring development, and determination of the respective NOAELs.

The workflow for a typical toxicological assessment involves a tiered approach, starting with acute toxicity and progressing to more long-term studies.



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General workflow for toxicological assessment.

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